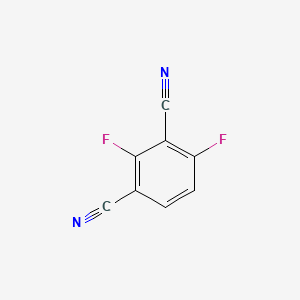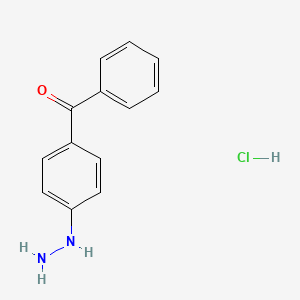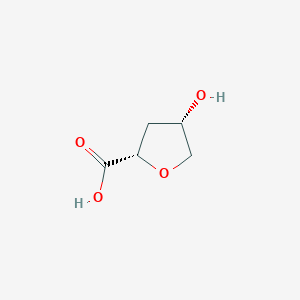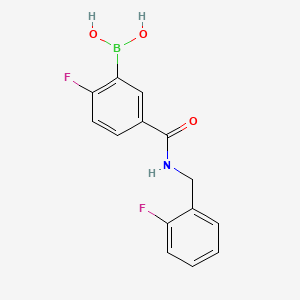
Sodium hexachlororhodate(III) dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hexachlororhodate(III) dihydrate is an inorganic compound with the chemical formula Na₃RhCl₆·2H₂O. It is a rhodium-based salt that appears as a red crystalline solid. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium hexachlororhodate(III) dihydrate can be synthesized through the reaction of rhodium trichloride with sodium chloride in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity rhodium and sodium chloride. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes to obtain the high-purity compound required for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Sodium hexachlororhodate(III) dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium compounds.
Reduction: It can be reduced to form lower oxidation state rhodium compounds.
Substitution: The chloride ligands can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of ammonia, phosphines, or other ligands under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state rhodium compounds.
Reduction: Lower oxidation state rhodium compounds.
Substitution: Various rhodium complexes with different ligands.
Aplicaciones Científicas De Investigación
Sodium hexachlororhodate(III) dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various rhodium complexes and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including cancer treatment.
Mecanismo De Acción
The mechanism of action of sodium hexachlororhodate(III) dihydrate involves its interaction with molecular targets through coordination chemistry. The rhodium center can form complexes with various ligands, leading to changes in the chemical and physical properties of the compound. These interactions can affect molecular pathways and processes, making it useful in catalysis and other applications .
Comparación Con Compuestos Similares
Sodium hexachloroiridate(III): Similar in structure but contains iridium instead of rhodium.
Sodium hexachloropalladate(III): Contains palladium and has similar coordination chemistry.
Sodium tetrachloroaurate(III): Contains gold and is used in similar applications.
Uniqueness: Sodium hexachlororhodate(III) dihydrate is unique due to the specific properties of rhodium, such as its high catalytic activity and stability. These properties make it particularly valuable in applications requiring high-performance catalysts and materials .
Propiedades
Fórmula molecular |
Cl6H4Na3O2Rh |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
trisodium;hexachlororhodium(3-);dihydrate |
InChI |
InChI=1S/6ClH.3Na.2H2O.Rh/h6*1H;;;;2*1H2;/q;;;;;;3*+1;;;+3/p-6 |
Clave InChI |
IWVJAUVLRISAAG-UHFFFAOYSA-H |
SMILES canónico |
O.O.[Na+].[Na+].[Na+].Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)

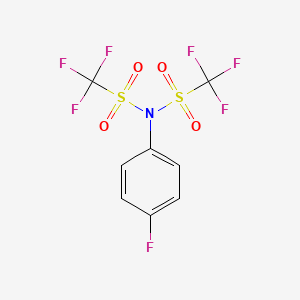
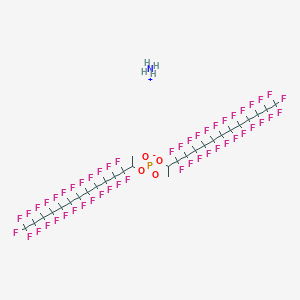
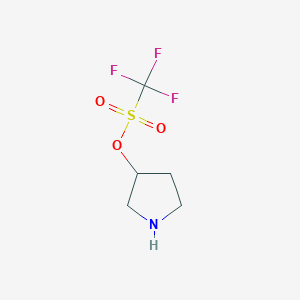
![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
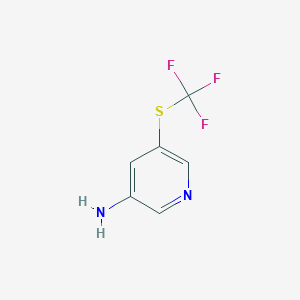
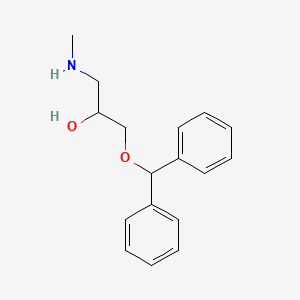
![2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B12843080.png)
![[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12843096.png)
